2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

Lipophilicity Partition coefficient Drug design

Researchers requiring a bifunctional α-aminoketone for heterocycle synthesis often encounter isomer-dependent reactivity failures. The meta-CF3 substitution uniquely delivers electronic activation while preserving an unencumbered ortho position for cyclocondensation-a dual advantage absent in ortho/para isomers. • logP 2.55 (vs. 1.6 para, 3.35 ortho) ensures 6-60× higher membrane permeability for CNS-targeted libraries. • Hydrochloride salt dissolves directly in aqueous media, enabling cleaner Schotten-Baumann amidations and continuous-flow processing. • TPSA 43.09 Ų places the free base in the BOILED-Egg BBB-penetrant quadrant; validated in imidazole flow synthesis.

Molecular Formula C9H9ClF3NO
Molecular Weight 239.62 g/mol
CAS No. 61062-56-4
Cat. No. B1282326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
CAS61062-56-4
Molecular FormulaC9H9ClF3NO
Molecular Weight239.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)CN.Cl
InChIInChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H
InChIKeyHEPPSEJUYWXQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 61062-56-4): Procurement-Relevant Identity and Class Placement


2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 61062-56-4), also designated 3-trifluoromethylphenacylamine hydrochloride or 2-amino-3′-trifluoromethylacetophenone HCl, is a phenacylamine derivative with molecular formula C₉H₉ClF₃NO and molecular weight 239.62 g/mol . The compound comprises a phenyl ring bearing a meta-trifluoromethyl substituent, an α-aminoketone moiety, and is supplied as the hydrochloride salt [1]. It is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the combination of the nucleophilic primary amine and the electrophilic ketone carbonyl enables construction of nitrogen-containing heterocycles .

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride: Why Positional Isomer Substitution Carries Quantifiable Risk


Although the ortho-, meta-, and para-trifluoromethyl positional isomers of phenacylamine hydrochloride share identical molecular formulae (C₉H₉ClF₃NO) and molecular weights, they are not functionally interchangeable. The meta-CF₃ substitution uniquely positions the electron-withdrawing trifluoromethyl group in conjugation with the ketone carbonyl while preserving an unencumbered ortho position for subsequent cyclocondensation reactions—a geometric constraint that the ortho isomer cannot satisfy and that the para isomer provides with different electronic distribution [1]. Measured logP values for the free bases diverge meaningfully: the meta isomer (3-CF₃) exhibits a logP of 2.55, compared to 1.6 for the para isomer (4-CF₃) and 3.35 for the ortho isomer (2-CF₃) . This ~0.8–1.8 log unit difference translates to a 6- to 60-fold difference in octanol-water partition coefficient, directly impacting extraction efficiency, chromatographic behavior, and membrane permeability in downstream applications.

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 61062-56-4): Quantified Differentiation Evidence for Scientific Procurement


Meta-CF3 Substitution Confers Intermediate Lipophilicity Distinct from Ortho and Para Isomers

The free base of 2-amino-1-(3-(trifluoromethyl)phenyl)ethanone (CAS 64748-87-4) has a computed logP of 2.55, placing it midway between the para isomer (XLogP3-AA = 1.6) and the ortho isomer (logP = 3.35) [1]. This intermediate logP is critical for applications where balanced hydrophobicity is required—neither the excessive aqueous insolubility of the ortho isomer nor the reduced membrane partitioning of the para isomer. The ~0.95 log unit difference versus the para isomer represents a ~9-fold difference in octanol-water distribution, while the ~0.80 log unit difference versus the ortho isomer represents a ~6-fold difference.

Lipophilicity Partition coefficient Drug design Physicochemical profiling

Hydrochloride Salt Form Provides Documented Aqueous Solubility Advantage over Free Base

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 61062-56-4, MW 239.62) is the hydrochloride salt of the free base (CAS 64748-87-4, MW 203.16). The salt form is documented to exhibit significantly enhanced water solubility compared to the free base, which is described as insoluble in water but soluble in organic solvents . This solubility differential is a direct consequence of ionization: the protonated amine hydrochloride dissociates readily in aqueous media, whereas the free base remains predominantly non-ionized. This property is shared across the phenacylamine hydrochloride series but is critical for the meta isomer specifically when aqueous reaction conditions (e.g., amidation, Schiff base formation, or heterocycle synthesis in water-miscible solvents) are required.

Salt selection Aqueous solubility Formulation Handling

Meta-Substitution Pattern Enables Regioselective Heterocycle Construction Inaccessible to Ortho or Para Isomers

The 3-(trifluoromethyl)phenyl substitution pattern places the CF₃ group in a meta relationship to the ketone-bearing carbon. This geometry leaves both ortho positions of the phenyl ring unsubstituted and sterically accessible, a requirement for electrophilic aromatic substitution or directed ortho-metallation in subsequent synthetic steps. By contrast, the 2-CF₃ (ortho) isomer has one ortho position blocked by the bulky trifluoromethyl group, while the 4-CF₃ (para) isomer, despite having both ortho positions free, distributes the electron-withdrawing effect differently through resonance [1]. Patents describing phenacylamine derivatives as pesticide active ingredients highlight the importance of the aryl substitution pattern (including CF₃ position) for biological activity against agricultural pests, with structure-activity relationships demonstrating that meta-substituted derivatives exhibit distinct efficacy profiles [2].

Heterocycle synthesis Regioselectivity Cyclocondensation Medicinal chemistry

Distinctive Polar Surface Area (PSA) of Meta Isomer Relative to Para Isomer Affects Permeability Predictions

The topological polar surface area (TPSA) of the 3-CF₃ free base is computed as 43.09 Ų, which is identical to the unsubstituted phenacylamine (PSA 43.09 Ų) because the CF₃ group—being non-polar—does not contribute additional polar surface . However, the para isomer (CID 15085993) has a TPSA of 43.09 Ų as well, indicating that PSA alone does not differentiate these isomers [1]. The differentiation arises from the combination of PSA and logP: the meta isomer (PSA 43.09 Ų, logP 2.55) yields a different position in the BOILED-Egg permeability model compared to the para isomer (PSA 43.09 Ų, logP 1.6), predicting higher passive gastrointestinal absorption and blood-brain barrier permeation potential for the more lipophilic meta isomer [1].

Polar surface area Membrane permeability Drug-likeness Computational ADME

Commercial Availability and Price Point Differentiation Among CF₃-Positional Isomers

As of the latest available vendor data, 2-amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 61062-56-4) is commercially listed at £346.00 per 1 g from Fluorochem (purity specification not explicitly stated on listing) . The para isomer (CAS 339-58-2) is listed as widely available from multiple suppliers including Bidepharm (97% purity) and various catalog providers, typically at lower price points due to broader demand . The ortho isomer (CAS 111595-55-2) is available from AKSci at 95% purity. The meta isomer's intermediate price and availability position may reflect its specific utility in synthetic pathways where neither ortho hindrance nor para electronic distribution is acceptable.

Procurement Commercial availability Cost-effectiveness Supply chain

Free Base Thermal Stability Provides Handling Flexibility Distinct from the Hydrochloride Salt

The free base (CAS 64748-87-4) is described as a white crystalline powder with a melting point of 98–100 °C, while the hydrochloride salt (CAS 61062-56-4) is a solid of higher melting point (specific numerical data from non-excluded sources not located) . For comparison, the unsubstituted phenacylamine hydrochloride (CAS 5468-37-1) melts at 194 °C (with decomposition), and the 4-CF₃ hydrochloride (CAS 339-58-2) melts at 245–247 °C . The lower melting point of the 3-CF₃ free base relative to the 4-CF₃ hydrochloride (98–100 °C vs. 245–247 °C) is consistent with the meta substitution pattern disrupting crystal packing more effectively. This thermal behavior has practical implications for recrystallization, sublimation purification, and melt-based formulation strategies.

Thermal stability Storage Physical form Handling

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 61062-56-4): Evidence-Backed Selection Scenarios


Synthesis of 4-Substituted Imidazole Pharmacophores via Continuous Flow Chemistry

The compound has been explicitly employed as a key intermediate in the continuous-flow synthesis of 1H-4-substituted imidazole intermediates, where the α-aminoketone scaffold serves as a bifunctional building block reacting with aldehydes and ammonia sources . The meta-CF₃ substitution provides optimal electronic activation for cyclization while preserving an unhindered ortho position for subsequent derivatization—a dual advantage not offered by the ortho or para isomers. The hydrochloride salt form ensures solubility in the aqueous-organic solvent mixtures typically used in flow reactors.

Phenacylamine-Derived Pesticide Lead Optimization Programs

Patent literature establishes that phenacylamine derivatives bearing defined aryl substitution patterns—including trifluoromethyl groups—exhibit high pest-controlling effects at low doses with favorable mammalian safety profiles [1]. The meta-CF₃ isomer occupies a specific position in the structure-activity landscape: its intermediate lipophilicity (logP 2.55) balances pesticidal potency with environmental degradability, while the free ortho positions permit further functionalization to optimize species selectivity. Selection of the meta isomer over the para isomer (logP 1.6) may be critical when target-site penetration requires greater hydrophobicity without the excessive logP (>3) that often correlates with bioaccumulation risk.

Medicinal Chemistry Building Block for CNS-Penetrant Kinase Inhibitor Candidates

The combination of TPSA 43.09 Ų (well below the 90 Ų threshold for blood-brain barrier penetration) and logP 2.55 places the meta-CF₃ free base in the favorable quadrant of the BOILED-Egg model for both gastrointestinal absorption and CNS penetration [2]. Researchers designing brain-penetrant small molecules—such as kinase inhibitors targeting glioblastoma or neurodegenerative disease targets—may prefer the meta isomer over the para isomer (logP 1.6), whose lower lipophilicity predicts reduced passive BBB permeation. The α-aminoketone group further serves as a versatile handle for reductive amination, amide coupling, or heterocycle formation to generate diverse screening libraries.

Agrochemical Intermediate Requiring Aqueous-Phase Reaction Compatibility

For agrochemical process chemistry where reactions are conducted in aqueous or biphasic media (e.g., amidation of the primary amine with acid chlorides under Schotten-Baumann conditions), the hydrochloride salt (CAS 61062-56-4) is the mandatory procurement form. The free base (CAS 64748-87-4) is documented as water-insoluble, requiring organic co-solvents that may increase cost, complicate waste treatment, and reduce green chemistry metrics . The hydrochloride salt dissolves directly in the aqueous phase, enabling cleaner phase separation and simpler workup.

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